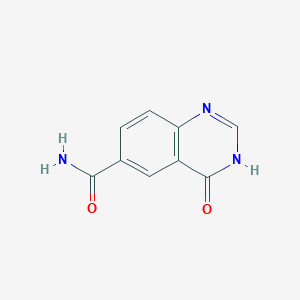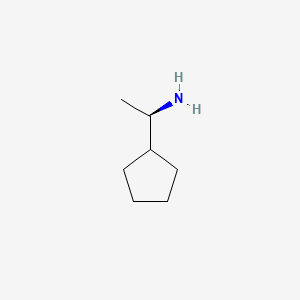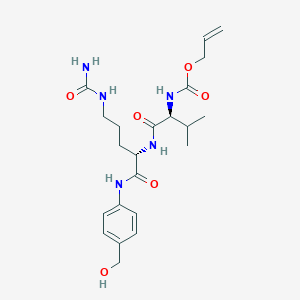
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Übersicht
Beschreibung
The compound of interest, "Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate," is a complex molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the development of a chemoenzymatic route to synthesize (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate is detailed in one study . This process involves a multi-step sequence starting from 2-methylbenzyl chloride and includes a lipase-catalyzed desymmetrization to isolate the final product as a d-tartrate salt. Although the target compound is not the same, the methodologies used in this synthesis could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one under consideration has been studied using various spectroscopic techniques and X-ray crystallography . For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was examined, revealing that it exists in an exo-amino tautomeric form in the solid state and forms polar ribbons in its crystal structure . These findings suggest that the molecular structure of the compound of interest could also exhibit unique tautomeric forms and crystal packing, which would be worth investigating.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of the specific compound, they do offer insights into the reactivity of structurally related compounds. The synthesis paper implies that the intermediates and final products in their study undergo specific reactions under controlled conditions, such as desymmetrization. These reactions are crucial for the formation of the desired stereochemistry, which is also an important consideration for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the techniques used in these studies, such as NMR spectroscopy and X-ray diffraction , are essential tools for determining such properties. By applying these techniques, researchers can deduce the purity, stability, and other physical characteristics of similar compounds, which could be extrapolated to the compound of interest.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Tian et al. (2021) involved the synthesis of novel amino acid derivatives, including isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, showcasing significant fungicidal activity against Phytophthora capsici. These findings suggest the potential of such derivatives in developing novel fungicides (Tian et al., 2021).
- Inami et al. (2019) synthesized analogs bearing a 2-cyanoethyl group, showing inhibitory activity against AMPA receptor-mediated toxicity in rat hippocampal cultures. This research underscores the therapeutic potential of these compounds in neuroprotection and anticonvulsant applications (Inami et al., 2019).
Chemical Synthesis and Characterization
- The synthesis of aminophosphonopeptides containing carbapenem, including allyl derivatives, was reported by Kang et al. (1994), contributing to the expansion of synthetic routes for pharmaceutical compounds (Kang et al., 1994).
- A study by Velikorodov et al. (2011) on the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function further enhances the understanding of complex organic synthesis processes (Velikorodov et al., 2011).
Antimicrobial Activity
- Laddi and Desai (2016) investigated new 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, demonstrating significant antimicrobial activity. This research highlights the potential of these compounds in addressing resistant microbial strains (Laddi & Desai, 2016).
Other Applications
- Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides as bactericidal agents against MRSA, providing insights into the development of new antibiotics (Zadrazilova et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O6/c1-4-12-33-22(32)27-18(14(2)3)20(30)26-17(6-5-11-24-21(23)31)19(29)25-16-9-7-15(13-28)8-10-16/h4,7-10,14,17-18,28H,1,5-6,11-13H2,2-3H3,(H,25,29)(H,26,30)(H,27,32)(H3,23,24,31)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGKMZHEWMVCC-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
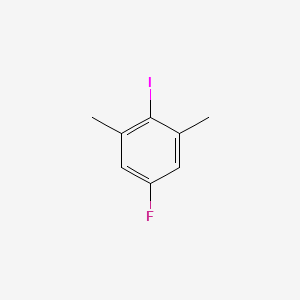
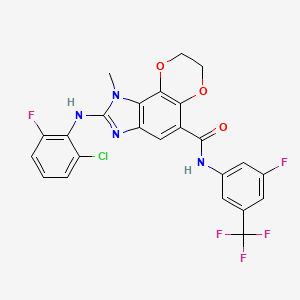
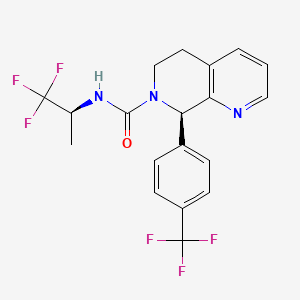

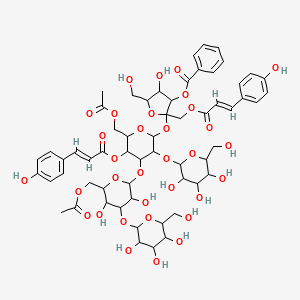
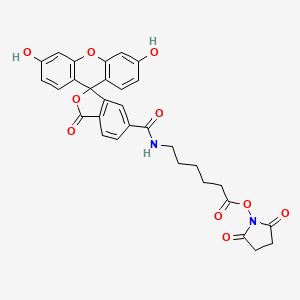


![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)
